Cas no 280752-68-3 (7-bromo-1-methyl-indole)
7-bromo-1-methyl-indole Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-1-methyl-1H-indole
- 1H-Indole,7-bromo-1-methyl-
- 7-bromo-1-methylindole
- 1H-Indole,7-bromo-1-methyl
- 1-methyl-7-bromoindole
- 7-bromo-1-methyl-1H-indazole
- 7-bromo-N-methylindole
- N-methyl-7-bromoindole
- 7-bromo-1-methyl-indole
- CALOMHQMSHLUJX-UHFFFAOYSA-N
- PS-3774
- SY229686
- F70985
- CS-0055870
- 7-BROMO-1-METHYL-1H-INDOLE 97%
- MFCD09879960
- 280752-68-3
- DTXSID70620633
- FT-0729666
- EN300-1911328
- SCHEMBL2178459
- AKOS022691514
- DB-019121
-
- MDL: MFCD09879960
- Inchi: 1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3
- InChI Key: CALOMHQMSHLUJX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=CN(C)C=21
Computed Properties
- Exact Mass: 208.98400
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 1.472
- Melting Point: 50.5-53°C
- Boiling Point: 300.878°C at 760 mmHg
- Flash Point: 135.766°C
- Refractive Index: 1.622
- PSA: 4.93000
- LogP: 2.94080
7-bromo-1-methyl-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-bromo-1-methyl-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 114078-1g |
7-Bromo-1-methyl-1H-indole, 97% |
280752-68-3 | 97% | 1g |
$371.00 | 2023-09-09 | |
| Chemenu | CM233606-1g |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 95%+ | 1g |
$329 | 2021-08-04 | |
| TRC | B614290-50mg |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B614290-100mg |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B614290-500mg |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Apollo Scientific | OR14929-250mg |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 95% | 250mg |
£12.00 | 2024-05-24 | |
| Apollo Scientific | OR14929-1g |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 95% | 1g |
£90.00 | 2023-04-15 | |
| Apollo Scientific | OR14929-5g |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 95% | 5g |
£360.00 | 2023-04-15 | |
| Chemenu | CM233606-1g |
7-Bromo-1-methyl-1H-indole |
280752-68-3 | 95%+ | 1g |
$105 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1231741-1G |
7-bromo-1-methyl-indole |
280752-68-3 | 97% | 1g |
$120 | 2023-09-03 |
7-bromo-1-methyl-indole Suppliers
7-bromo-1-methyl-indole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 7-bromo-1-methyl-indole
Recent Advances in the Study of 7-Bromo-1-methyl-indole (CAS: 280752-68-3) in Chemical Biology and Pharmaceutical Research
The compound 7-bromo-1-methyl-indole (CAS: 280752-68-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by a bromine substituent at the 7-position and a methyl group at the 1-position of the indole ring, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in oncology and neurology.
One of the most notable applications of 7-bromo-1-methyl-indole is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. The researchers utilized 7-bromo-1-methyl-indole as a core scaffold, modifying its structure to enhance binding affinity and selectivity. The resulting compounds exhibited promising in vitro and in vivo efficacy against BTK-dependent cancer cell lines, with IC50 values in the nanomolar range.
In addition to its applications in oncology, 7-bromo-1-methyl-indole has shown potential in neurological drug development. A recent preprint on bioRxiv highlighted its use in the design of serotonin receptor modulators. The study found that derivatives of 7-bromo-1-methyl-indole could selectively target 5-HT2A receptors, which are implicated in various psychiatric disorders. Molecular docking simulations revealed that the bromine substituent plays a critical role in stabilizing ligand-receptor interactions, suggesting opportunities for further optimization of this scaffold.
The synthetic accessibility of 7-bromo-1-methyl-indole has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. The new approach employs palladium-catalyzed cross-coupling reactions, achieving a 78% yield with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
Pharmacokinetic studies of 7-bromo-1-methyl-indole derivatives have provided valuable insights into their drug-like properties. Research published in Drug Metabolism and Disposition investigated the metabolic stability and bioavailability of several analogs. The findings indicated that the methyl group at the 1-position significantly enhances metabolic stability compared to unsubstituted indoles, while the bromine atom influences distribution patterns. These properties make 7-bromo-1-methyl-indole an attractive scaffold for further medicinal chemistry optimization.
Looking forward, the unique chemical properties of 7-bromo-1-methyl-indole (280752-68-3) position it as a valuable tool in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with emerging biological activities, suggests continued research interest in this compound. Future directions may include exploration of its applications in targeted protein degradation, antibody-drug conjugates, and other cutting-edge therapeutic modalities. As synthetic methodologies advance and biological understanding deepens, 7-bromo-1-methyl-indole is likely to remain a focal point in pharmaceutical innovation.
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